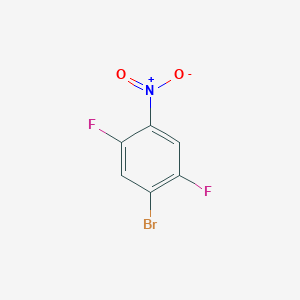

4-Bromo-2,5-difluoronitrobenzene

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-bromo-2,5-difluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF2NO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJFYMYJYPARISZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371249 | |

| Record name | 4-Bromo-2,5-difluoronitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167415-27-2 | |

| Record name | 4-Bromo-2,5-difluoronitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,5-difluoronitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 2,5 Difluoronitrobenzene

Established Synthetic Pathways for Aromatic Halogenation and Nitration

The traditional synthesis of 4-bromo-2,5-difluoronitrobenzene often employs fundamental reactions in organic chemistry, namely electrophilic aromatic substitution, halogen exchange, and diazotization.

Electrophilic Aromatic Substitution for Bromination of Difluorobenzenes

Electrophilic aromatic substitution is a cornerstone of arene chemistry and a common method for introducing a bromine atom onto a difluorobenzene ring. This process typically involves the reaction of a difluorobenzene with bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). libretexts.org The catalyst polarizes the bromine molecule, making it a more potent electrophile (Br⁺), which then attacks the electron-rich benzene (B151609) ring. libretexts.org The reaction proceeds through a resonance-stabilized carbocation intermediate, known as a sigma complex, before a proton is lost to restore the aromaticity of the ring, resulting in the brominated product. libretexts.org

For instance, the bromination of 1,4-difluorobenzene (B165170) can be achieved using this method. The fluorine atoms are ortho, para-directing groups, but their activating or deactivating influence and the steric hindrance they impose must be considered to predict the regioselectivity of the bromination.

A common starting material for the synthesis of related compounds is 1-bromo-2,4-difluorobenzene. guidechem.com The synthesis of 4-fluorobromobenzene itself is accomplished through the bromination of fluorobenzene (B45895) with a Lewis acid catalyst. wikipedia.org

Multi-step Approaches Involving Halogen Exchange and Diazotization

More complex, multi-step syntheses offer alternative routes to achieve specific isomers that may be difficult to obtain through direct substitution. These can involve halogen exchange reactions and diazotization of an amino group.

Halogen exchange, or transhalogenation, provides a method to replace one halogen with another. For example, a dichloronitrobenzene can be converted to a difluoronitrobenzene by heating it with an alkali metal fluoride (B91410), such as potassium fluoride, often in the presence of a phase-transfer catalyst. google.com While less common for direct synthesis of this compound, this principle can be applied in strategic synthetic planning. Hydrothermal conditions using aqueous hydrobromic acid have also been explored for halogen exchange on dihalobenzenes. scirp.org

Diazotization offers a versatile method for introducing a variety of functional groups, including bromine, onto an aromatic ring. This process begins with the reduction of a nitro group to an amine. The resulting aniline (B41778) derivative is then treated with a source of nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. researchgate.net This diazonium group is an excellent leaving group and can be readily replaced by a bromide ion in a Sandmeyer reaction, which typically uses a copper(I) bromide catalyst. google.com This multi-step approach allows for precise placement of the bromine atom, guided by the initial positioning of the nitro group. libretexts.org

Nitration Reactions in Polyfluorinated Benzene Systems

The introduction of the nitro group (NO₂) onto a polyfluorinated benzene ring is a critical step and is typically achieved through electrophilic aromatic substitution using a nitrating agent. A common nitrating mixture consists of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). uri.edu The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. uri.eduyoutube.com

Advanced Synthetic Approaches and Reaction Optimization Strategies

Modern synthetic chemistry focuses on improving the efficiency, selectivity, and environmental impact of chemical processes. For the synthesis of this compound, this translates to strategies for controlling regioselectivity and developing more effective catalysts.

Control of Regioselectivity in Synthesis

Achieving the desired 4-bromo-2,5-difluoro-1-nitro substitution pattern requires careful control over the order of reactions and the choice of reagents. The directing effects of the substituents play a crucial role. Both bromine and fluorine are ortho, para-directors, while the nitro group is a meta-director and a strong deactivator. uri.edulibretexts.org

To synthesize a specific polysubstituted benzene like 4-bromo-2-nitrotoluene (B1266186) from benzene, a retrosynthetic analysis is often employed. libretexts.org This involves working backward from the target molecule to identify the best synthetic route. For instance, the order of bromination and nitration of a difluorobenzene is critical. Nitrating first would introduce a strongly deactivating group, making subsequent bromination more difficult. Conversely, brominating first would lead to a mixture of isomers upon nitration.

One strategy to control regioselectivity is to use a starting material where the desired substitution pattern is already partially established. For example, starting with 2,5-difluoronitrobenzene (B1216864) and then performing a bromination would be a potential route, although the directing effects of the existing groups would need to be carefully considered to ensure the bromine adds at the desired position. Temperature control is also a key factor; for example, keeping the temperature low during nitration can help to prevent dinitration. uri.edu The use of specific solvents can also influence the outcome; for instance, dichloromethane (B109758) has been used as a solvent in the mononitration of bromobenzene (B47551) to improve the homogeneity of the reaction mixture. sciencemadness.org

Development of Catalytic Systems for Enhanced Efficiency

The development of advanced catalytic systems aims to improve the yield, selectivity, and reaction conditions of the synthesis. In electrophilic bromination, while traditional Lewis acids like FeBr₃ are effective, research continues into more efficient and recyclable catalysts. libretexts.org

For halogen exchange reactions, phase-transfer catalysts such as quaternary ammonium (B1175870) or phosphonium (B103445) salts are employed to facilitate the reaction between the organic substrate and the inorganic fluoride salt. google.com These catalysts help to transfer the fluoride anion into the organic phase where the reaction occurs.

In multi-step syntheses involving cross-coupling reactions, palladium-catalyzed reactions like the Suzuki or Stille coupling are invaluable. While not directly used to synthesize this compound itself, this compound can serve as a building block in these reactions due to the reactive C-Br bond. The development of more active and stable palladium catalysts is an ongoing area of research that indirectly benefits the utility of halogenated nitroaromatics.

Green Chemistry Considerations in Synthesis Development

The development of synthetic methodologies for this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. researchgate.net These principles encourage the design of products and processes that minimize the use and generation of hazardous substances. researchgate.net Key areas of focus in the green synthesis of this compound include atom economy, the selection of less hazardous reagents and solvents, and the optimization of reaction conditions to improve energy efficiency and reduce waste.

One of the core tenets of green chemistry is maximizing atom economy , which measures the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com In typical electrophilic aromatic substitution reactions, such as the bromination of a difluoronitrobenzene precursor, byproducts are invariably formed. For instance, in a classical bromination using bromine (Br₂) and a Lewis acid catalyst like iron(III) bromide (FeBr₃), the theoretical atom economy is diminished by the formation of hydrogen bromide (HBr) as a byproduct. The goal of green synthetic approaches is to devise pathways where a greater proportion of the atoms from the reactants are incorporated into the final product, thereby reducing waste. primescholars.com

The selection of solvents and reagents is another critical aspect of green synthesis. Traditional solvents like chlorinated hydrocarbons are often effective for dissolving reactants and facilitating reactions, but they pose significant environmental and health risks. Research into greener alternatives focuses on the use of more benign solvents, such as acetic acid, or even solvent-free reaction conditions where feasible. acs.org Similarly, the use of hazardous reagents like elemental bromine is being challenged by safer alternatives. N-bromosuccinimide (NBS), for example, can be a more selective and safer brominating agent compared to Br₂.

Energy efficiency is also a key consideration. Developing synthetic routes that can be conducted at ambient temperature and pressure reduces the energy consumption and associated environmental footprint of the manufacturing process. google.com This can involve the use of highly active catalysts that enable reactions to proceed under milder conditions. Furthermore, minimizing the number of synthetic steps and purification procedures, such as chromatography, can lead to significant reductions in solvent and energy usage. prepchem.com

The following table summarizes key green chemistry considerations and their application in the synthesis of halogenated nitroaromatic compounds, which are relevant to the production of this compound.

| Green Chemistry Principle | Traditional Approach | Greener Alternative | Potential Benefits |

|---|---|---|---|

| Atom Economy | Use of stoichiometric reagents that generate significant byproducts. | Catalytic reactions and reaction designs that maximize incorporation of all reactant atoms into the final product. primescholars.com | Reduced waste generation, more efficient use of raw materials. |

| Safer Solvents | Use of volatile organic compounds (VOCs) and chlorinated solvents. | Employing water, supercritical fluids, or biodegradable solvents. acs.org Acetic acid is a commonly used solvent with a better environmental profile than many alternatives. | Reduced environmental pollution and occupational health hazards. |

| Safer Reagents | Use of hazardous and corrosive reagents like elemental bromine and strong acids. | Utilizing less hazardous alternatives such as N-bromosuccinimide (NBS) for bromination. | Improved safety profile of the process, reduced risk of accidental releases. |

| Energy Efficiency | Reactions requiring high temperatures and pressures. | Development of catalysts that allow reactions to occur at or near ambient conditions. google.com | Lower energy consumption, reduced operational costs, and smaller carbon footprint. |

| Waste Reduction | Multi-step syntheses with extensive purification at each stage. prepchem.com | Designing convergent synthetic routes and minimizing the use of protecting groups to reduce the number of steps and purification needs. | Less solvent waste from chromatography and extractions, improved overall yield. |

Reactivity and Transformation Pathways of 4 Bromo 2,5 Difluoronitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for substituted aromatic compounds. In the case of 4-Bromo-2,5-difluoronitrobenzene, the presence of electron-withdrawing groups facilitates the attack of nucleophiles on the aromatic ring. This process typically proceeds via an addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate. masterorganicchemistry.com The stability of this intermediate is crucial and is enhanced by the presence of ortho and para electron-withdrawing groups. masterorganicchemistry.comstackexchange.com

The aromatic ring of this compound is adorned with both bromine and fluorine atoms, which can act as leaving groups in SNAr reactions. The reactivity of halogens in these reactions generally follows the order F > Cl > Br > I, which is counterintuitive to the trend of C-X bond strength. masterorganicchemistry.com This is because the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com The high electronegativity of fluorine stabilizes the transition state leading to the intermediate more effectively.

The positions of the halogens relative to the strongly activating nitro group are critical. The nitro group at C4 activates the ortho positions (C3 and C5) and the para position (C1). In this compound, the fluorine atoms are at positions 2 and 5, and the bromine is at position 4, para to the nitro group. This arrangement makes the halogen atoms susceptible to displacement by various nucleophiles.

The activated nature of the this compound ring allows for the introduction of a wide array of functional groups through SNAr reactions. Nucleophiles containing oxygen, nitrogen, and sulfur atoms can readily displace the halogen substituents. For instance, the reaction with amines can lead to the formation of substituted anilines, which are valuable precursors in medicinal chemistry and materials science. nih.govossila.com Similarly, alkoxides and thiolates can be employed to introduce ether and thioether functionalities, respectively.

The regioselectivity of these substitution reactions can often be controlled by the reaction conditions and the nature of the nucleophile. The presence of multiple halogen substituents allows for sequential substitutions, potentially with different nucleophiles, leading to the construction of highly functionalized aromatic compounds.

Reductive Transformations of the Nitro Group

The nitro group of this compound is a key functional handle that can be transformed into an amino group, opening up a different set of synthetic possibilities. The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis.

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitro groups. masterorganicchemistry.com This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel, in the presence of hydrogen gas. masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.com The reaction is generally clean and high-yielding. For substrates with halogen substituents, the choice of catalyst can be important to avoid dehalogenation as a side reaction. For instance, Raney nickel is often preferred over Pd/C when the substrate contains bromine or chlorine, as it is less prone to causing dehalogenation. commonorganicchemistry.com The product of this reaction, 4-Bromo-2,5-difluoroaniline, is a valuable synthetic intermediate. sigmaaldrich.com

Table 1: Catalysts for Hydrogenation of Nitroarenes

| Catalyst | Typical Conditions | Selectivity Notes |

|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas, various solvents | Highly active, may cause dehalogenation of aryl halides. commonorganicchemistry.com |

| Platinum(IV) Oxide (PtO₂) | H₂ gas, various solvents | Effective for nitro group reduction. wikipedia.org |

| Raney Nickel | H₂ gas, various solvents | Often used to avoid dehalogenation of aryl chlorides and bromides. commonorganicchemistry.com |

Besides catalytic hydrogenation, a variety of chemical reducing agents can be employed to convert the nitro group to an amine. These methods are often advantageous when certain functional groups in the molecule are incompatible with catalytic hydrogenation conditions. Common reagents include metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). masterorganicchemistry.comquora.comvedantu.com The reaction with Sn/HCl proceeds by first reducing the nitro group and forming an ammonium (B1175870) salt, which is then neutralized with a base like sodium hydroxide (B78521) to yield the free amine. youtube.com Other reagents like sodium hydrosulfite and tin(II) chloride also effectively reduce nitro groups. wikipedia.orgcommonorganicchemistry.com

Table 2: Common Chemical Reducing Agents for Nitroarenes

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Sn / HCl | Acidic medium, followed by basic workup | A classic and reliable method. vedantu.comdoubtnut.com |

| Fe / HCl | Acidic medium, followed by basic workup | An alternative to Sn/HCl. vedantu.com |

| Sodium Hydrosulfite | Aqueous or alcoholic solution | A milder reducing agent. wikipedia.org |

| Tin(II) Chloride (SnCl₂) | Acidic or neutral conditions | Can offer chemoselectivity. commonorganicchemistry.com |

The transformation of the nitro group can be coupled with an intramolecular reaction to construct heterocyclic ring systems. In a reductive cyclization strategy, the in-situ generated amine from the reduction of the nitro group can react with another functional group within the same molecule. For this to occur with a derivative of this compound, a suitable electrophilic functional group would need to be introduced onto the molecule, for example, through a prior nucleophilic substitution reaction. If a side chain containing a carbonyl group or another reactive electrophile is present, the newly formed amino group can attack it, leading to the formation of a new ring fused to the benzene (B151609) ring. This strategy is a powerful tool for the synthesis of a variety of nitrogen-containing heterocycles.

Cross-Coupling Reactions and Biaryl Synthesis

This compound is a versatile building block in organic synthesis, particularly valued for its ability to participate in cross-coupling reactions to form complex biaryl compounds. chemimpex.com The presence of bromine, two fluorine atoms, and a nitro group on the benzene ring imparts unique reactivity, allowing for selective transformations. chemimpex.com

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and this compound is a suitable substrate for these transformations. researchgate.netyoutube.com The most commonly employed reactions for this purpose are the Suzuki-Miyaura and Stille couplings. wikipedia.org

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound, typically a boronic acid or its ester, with an organic halide in the presence of a palladium catalyst and a base. nih.govyoutube.com For this compound, the bromine atom serves as the leaving group, reacting with the organoboron species to form a new carbon-carbon bond. youtube.com The reaction is known for its mild conditions and tolerance of a wide range of functional groups. mdpi.com The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. youtube.com

The Stille reaction utilizes an organotin compound (organostannane) as the coupling partner for the organic halide. wikipedia.org Similar to the Suzuki coupling, a palladium catalyst facilitates the reaction. wikipedia.orgharvard.edu The mechanism also proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org While effective, the toxicity of organotin reagents is a significant drawback of this method. wikipedia.org

A variety of palladium catalysts, both Pd(0) and Pd(II) sources, can be used for these reactions, often in conjunction with phosphine (B1218219) ligands that enhance catalytic activity. researchgate.netharvard.edu

Table 1: Comparison of Suzuki and Stille Coupling Reactions

| Feature | Suzuki Coupling | Stille Coupling |

| Organometallic Reagent | Organoboron (e.g., boronic acids) | Organotin (organostannanes) |

| Key Advantage | Low toxicity of reagents, mild conditions | Broad substrate scope |

| Key Disadvantage | Potential for side reactions with some substrates | High toxicity of tin reagents |

| Catalyst System | Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) with a base | Palladium catalyst (e.g., Pd(PPh₃)₄) |

The ability of this compound to undergo palladium-catalyzed cross-coupling reactions makes it a valuable precursor for the synthesis of complex organic scaffolds and biaryl compounds. chemimpex.com These structures are of significant interest in medicinal chemistry and materials science. chemimpex.com

By carefully selecting the appropriate boronic acid or organostannane coupling partner, a wide array of biaryl structures can be generated. For instance, coupling with various arylboronic acids can introduce different substituted phenyl rings, leading to the formation of unsymmetrically substituted biaryls. This modularity allows for the systematic exploration of structure-activity relationships in drug discovery programs or the fine-tuning of electronic properties in materials science applications. chemimpex.com

The reactivity of the bromine atom is key to these transformations, providing a site for the strategic introduction of new aryl groups. chemimpex.com The resulting biaryl compounds can serve as core structures for the synthesis of more elaborate molecules, including pharmaceuticals and advanced materials. chemimpex.com

Other Key Organic Transformations

Beyond cross-coupling reactions, this compound can undergo other important organic transformations, further highlighting its synthetic utility.

While the primary focus is often on the reactions of the bromine and nitro groups, the peripheral substituents can also be modified. For example, if a methyl group were present on the ring, it could be oxidized to a carboxylic acid. This transformation would typically involve strong oxidizing agents like potassium permanganate (B83412) or chromic acid. The resulting carboxylic acid could then serve as a handle for further functionalization, such as esterification or amidation.

It is important to note that the electron-withdrawing nature of the nitro and fluoro groups would influence the reactivity of any peripheral alkyl groups, potentially making oxidation more challenging compared to an unactivated benzene ring.

Organometallic reagents, such as organolithium compounds and Grignard reagents, are potent nucleophiles and strong bases. youtube.comyoutube.com Their reactions with aryl halides like this compound can proceed through several pathways.

One possibility is a metal-halogen exchange, where the organolithium reagent, for example, would replace the bromine atom to generate a new organolithium species. This new reagent could then be trapped with an electrophile to introduce a different functional group at that position.

Alternatively, given the presence of the strongly electron-withdrawing nitro group, nucleophilic aromatic substitution (SNAr) could occur. In this case, the organometallic reagent would act as a nucleophile, attacking one of the carbon atoms bearing a fluorine atom and displacing it. The nitro group plays a crucial role in stabilizing the intermediate Meisenheimer complex, facilitating this reaction pathway. The outcome of the reaction (metal-halogen exchange vs. SNAr) would depend on the specific organometallic reagent used, the reaction conditions (temperature, solvent), and the relative reactivity of the C-Br and C-F bonds.

It is also critical to consider the basicity of the organometallic reagent, as it could potentially react with any acidic protons on the molecule or in the reaction medium. youtube.com

Spectroscopic Characterization and Analytical Methodologies for 4 Bromo 2,5 Difluoronitrobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone for the unambiguous determination of molecular structures. For fluorinated compounds like 4-bromo-2,5-difluoronitrobenzene, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR provides a wealth of information regarding the connectivity and chemical environment of each atom.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides crucial information about the protons on the aromatic ring. The chemical shifts and coupling patterns of these protons are influenced by the surrounding substituents, namely the bromine, fluorine, and nitro groups. The distinct electronic environments created by these groups lead to a unique spectral fingerprint, allowing for the confirmation of the substitution pattern on the benzene (B151609) ring.

Carbon-13 (¹³C) NMR Spectral Analysis

Complementing the proton NMR data, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in this compound. The chemical shifts are indicative of the type of carbon (aromatic, substituted) and are influenced by the electronegativity of the attached atoms. For instance, carbons bonded to fluorine atoms exhibit characteristic shifts and couplings.

Fluorine-19 (¹⁹F) NMR Applications in Metabolic Pathway Studies

¹⁹F NMR spectroscopy is a highly specific and sensitive tool for studying the metabolism of fluorinated compounds. nih.govresearchgate.net Its principal advantage lies in the ability to directly observe and quantify fluorinated molecules and their metabolites in biological matrices, such as urine or tissue extracts, often without the need for extensive purification. nih.gov This technique has been instrumental in elucidating the biotransformation of various fluorinated drugs and xenobiotics. nih.govnih.gov

In the context of compounds structurally related to this compound, ¹⁹F NMR has been used to track metabolic pathways. For example, studies on 2,5-difluoronitrobenzene (B1216864) have shown that it is primarily metabolized via glutathione (B108866) conjugation, leading to the formation of mercapturic acid derivatives, a process that can be monitored by observing the changes in the ¹⁹F NMR spectrum. nih.gov This non-invasive and direct analytical method provides invaluable insights into the fate of fluorinated compounds within biological systems. nih.govnih.gov The high sensitivity and large chemical shift dispersion of ¹⁹F NMR make it particularly well-suited for identifying and quantifying metabolites even at low concentrations. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to the various vibrations of its constituent bonds.

Key vibrational frequencies in the IR spectrum of this compound include:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Asymmetric and Symmetric NO₂ stretching: Strong absorptions characteristic of the nitro group, usually found around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

C-F stretching: Absorptions for aryl fluorides are typically in the 1250-1120 cm⁻¹ range.

C-Br stretching: This vibration appears at lower frequencies, generally in the 700-500 cm⁻¹ region.

Aromatic C=C stretching: These bands are usually observed in the 1600-1450 cm⁻¹ region.

The presence and precise positions of these bands provide confirmatory evidence for the functional groups within the molecule.

Mass Spectrometry (MS) for Molecular and Fragment Characterization

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (237.99 g/mol ). nist.govscbt.com

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks for the molecular ion, M⁺ and (M+2)⁺, with a characteristic intensity ratio of approximately 1:1, confirming the presence of a single bromine atom in the molecule.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) and nitric oxide (NO).

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable for assessing the purity of this compound and for analyzing complex mixtures containing this compound. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of components in a mixture. For a compound like this compound, a reversed-phase HPLC method would typically be employed. sielc.com This involves a nonpolar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. By coupling HPLC with a UV detector or a mass spectrometer (LC-MS), both qualitative and quantitative analysis can be performed with high sensitivity and specificity. mdpi.com

Gas Chromatography (GC) is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. This compound, with a reported melting point between 56-60 °C, is amenable to GC analysis. chemimpex.com In GC, the sample is vaporized and transported through a column by an inert carrier gas. The separation is based on the compound's boiling point and its interactions with the stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) can be used for detection, providing information on purity and confirming the identity of the compound. Purity levels of ≥ 98% as determined by GC are often reported for commercial samples of this compound. chemimpex.com

| Technique | Application | Information Obtained |

| ¹H NMR | Structural Elucidation | Proton chemical shifts, coupling constants, and substitution patterns on the aromatic ring. |

| ¹³C NMR | Structural Elucidation | Carbon chemical shifts, confirming the carbon skeleton and the presence of substituents. |

| ¹⁹F NMR | Metabolic Studies | Direct observation and quantification of fluorinated compounds and their metabolites in biological samples. nih.gov |

| IR Spectroscopy | Functional Group Identification | Presence of characteristic functional groups like NO₂, C-F, and C-Br. |

| Mass Spectrometry | Molecular Weight and Fragmentation | Molecular weight confirmation, isotopic pattern for bromine, and structural information from fragmentation. nist.gov |

| HPLC | Purity Assessment and Analysis | Separation and quantification of the compound in mixtures, often coupled with UV or MS detection. mdpi.comsielc.com |

| GC | Purity Assessment | Determination of purity for volatile and thermally stable compounds. chemimpex.com |

Computational Chemistry and Theoretical Investigations of 4 Bromo 2,5 Difluoronitrobenzene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of 4-bromo-2,5-difluoronitrobenzene. These calculations provide information on key parameters that govern the molecule's behavior in chemical reactions.

Detailed research findings from DFT studies on similar aromatic nitro compounds reveal a common set of descriptors used to rationalize their reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, chemical hardness, and electrophilicity index. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Global chemical reactivity descriptors, such as chemical hardness (η) and the electrophilicity index (ω), are calculated from the HOMO and LUMO energies. Chemical hardness measures the resistance to a change in the electron distribution, with harder molecules being less reactive. The electrophilicity index quantifies the ability of a molecule to accept electrons.

While specific DFT data for this compound is not extensively published, the expected values for these reactivity descriptors can be inferred from studies on related compounds. The presence of electron-withdrawing fluorine and nitro groups, along with the bromine atom, significantly influences the electronic properties of the benzene (B151609) ring, making it highly susceptible to nucleophilic attack.

Table 1: Representative Global Reactivity Descriptors from DFT Calculations

| Parameter | Symbol | Definition | Typical Predicted Trend for this compound |

| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital | Relatively low due to electron-withdrawing groups |

| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Low, indicating a good electron acceptor |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | Relatively small, suggesting high reactivity |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Relatively low, indicating higher reactivity |

| Electrophilicity Index | ω | μ2 / (2η) where μ = (EHOMO + ELUMO) / 2 | High, indicating a strong electrophile |

Note: The values in this table are qualitative predictions based on the known effects of the substituent groups. Actual values would require specific DFT calculations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of reactions involving this compound. A primary reaction pathway for this class of compounds is nucleophilic aromatic substitution (SNAr). mdpi.com In this mechanism, a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, before the leaving group (in this case, a bromide or fluoride (B91410) ion) is expelled. mdpi.com

Theoretical studies on similar activated haloarenes have shown that the reaction proceeds through a stepwise mechanism. nih.gov The initial addition of the nucleophile to form the Meisenheimer complex is often the rate-determining step. Computational modeling can map out the entire reaction pathway, including the structures of transition states and intermediates, and calculate the associated energy barriers. nih.gov

The regioselectivity of nucleophilic attack can also be predicted using computational methods. In this compound, the positions ortho and para to the strongly electron-withdrawing nitro group are activated towards nucleophilic attack. The relative reactivity of the C-Br versus the C-F bonds can be assessed by comparing the activation energies for the substitution at each position. Generally, the substitution of fluoride is faster in SNAr reactions due to the higher electronegativity of fluorine, which stabilizes the transition state. mdpi.com

Table 2: Key Computational Parameters for SNAr Reaction Mechanism Analysis

| Parameter | Description | Significance for this compound |

| Activation Energy (Ea) | The minimum energy required for the reaction to occur. | Lower Ea for substitution at a particular position indicates a preferred reaction pathway. |

| Transition State (TS) Geometry | The molecular structure at the highest point of the energy profile. | Provides insight into the steric and electronic factors controlling the reaction rate. |

| Intermediate (Meisenheimer Complex) Stability | The energy of the intermediate formed during the reaction. | A more stable intermediate can influence the overall reaction kinetics. |

Thermodynamic Studies of Isomeric Forms

Thermodynamic studies, both experimental and computational, provide crucial data on the stability of isomers. A combined experimental and computational thermochemical study was performed on three difluoronitrobenzene isomers: 2,4-difluoronitrobenzene (B147775), 2,5-difluoronitrobenzene (B1216864), and 3,4-difluoronitrobenzene. nih.govresearchgate.net For 2,5-difluoronitrobenzene, the standard molar enthalpy of formation in the gaseous phase at 298.15 K was determined to be -(288.2 ± 2.1) kJ·mol⁻¹. nih.govresearchgate.net

Table 3: Experimental Thermodynamic Data for 2,5-Difluoronitrobenzene

| Property | Value | Reference |

| Standard Molar Enthalpy of Formation in the Gaseous Phase (ΔfHm°) | -(288.2 ± 2.1) kJ·mol⁻¹ | nih.govresearchgate.net |

| Standard Molar Enthalpy of Vaporization (ΔvapHm°) | Determined from liquid vapor pressure measurements | nih.govresearchgate.net |

Note: This data is for the parent compound 2,5-difluoronitrobenzene, as specific data for the bromo-substituted derivative was not found.

Vibrational Analysis and Force Field Studies

Vibrational analysis through computational methods provides a theoretical vibrational spectrum (e.g., infrared and Raman spectra) of a molecule. These calculated spectra can be compared with experimental data to confirm the molecular structure and to aid in the assignment of vibrational modes. DFT calculations are commonly used to compute the harmonic vibrational frequencies and the corresponding infrared intensities and Raman activities.

For this compound, a vibrational analysis would reveal characteristic frequencies for the C-Br, C-F, and N-O stretching and bending modes, as well as the vibrations of the benzene ring. These calculated frequencies are typically scaled by an empirical factor to improve the agreement with experimental spectra, accounting for anharmonicity and other limitations of the theoretical model.

Force field studies involve the development of a set of potential energy functions and parameters (a force field) that can be used to model the molecule in molecular mechanics simulations. These force fields are often parameterized using data from high-level quantum chemical calculations of the molecular geometry, vibrational frequencies, and conformational energies. A well-parameterized force field for this compound would enable large-scale simulations, such as molecular dynamics or Monte Carlo simulations, to study its behavior in condensed phases or its interactions with other molecules.

Table 4: Representative Calculated Vibrational Frequencies for Substituted Benzenes

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |

| C-H stretching | 3000 - 3100 | |

| C=C aromatic stretching | 1400 - 1600 | |

| NO2 asymmetric stretching | 1500 - 1570 | |

| NO2 symmetric stretching | 1330 - 1370 | |

| C-F stretching | 1000 - 1400 | |

| C-Br stretching | 500 - 650 | |

| NO2 bending | 830 - 870 |

Note: These are general ranges and the precise frequencies for this compound would require specific calculations.

Future Research Directions and Emerging Applications for 4 Bromo 2,5 Difluoronitrobenzene

Innovations in Sustainable and Eco-friendly Synthetic Routes

The chemical industry is increasingly focused on developing green and sustainable manufacturing processes, and the synthesis of 4-Bromo-2,5-difluoronitrobenzene is a key area of this research. Traditional synthesis methods often rely on harsh chemicals and produce significant waste. Innovations are now aimed at creating more environmentally friendly routes that are both efficient and safe.

Future research is focused on several key areas:

Solvent-Free Reactions: Another promising direction is the development of solvent-free reaction conditions. rsc.org By eliminating the need for large quantities of organic solvents, these methods significantly reduce environmental pollution and can lead to higher product purity. rsc.org

Improved Catalysts: The use of novel catalysts, such as sodium zeolite with copper ions, is being explored to increase reaction rates and yields. nih.gov This can make the synthesis process more energy-efficient and cost-effective. nih.gov

Comparison of Synthetic Approaches

| Approach | Traditional Methods | Sustainable Innovations |

|---|---|---|

| Reagents | Harsh chemicals, excess acids | Water-soluble brominating agents, recyclable catalysts nih.gov |

| Solvents | Large volumes of organic solvents | Solvent-free conditions or use of greener solvents rsc.org |

| Efficiency | Often lower yields, more side products | Higher conversion rates and yields, fewer by-products researchgate.net |

| Environmental Impact | High waste generation, potential for pollution | Reduced waste, lower environmental footprint, improved safety nih.gov |

Expansion into Novel Bioactive Scaffolds with Enhanced Efficacy

In medicinal chemistry, this compound serves as a critical starting material for creating new and effective drugs. Its structure allows chemists to build complex molecules, known as bioactive scaffolds, that can interact with biological targets in the body. nih.govresearchgate.net

Key areas of development include:

Heterocyclic Compounds: A significant portion of modern drugs are based on heterocyclic structures, which contain atoms of at least two different elements in their rings. nih.gov this compound is an ideal building block for synthesizing these complex molecules, which are used to develop treatments for a wide range of diseases. nih.govresearchgate.net

Kinase Inhibitors: This compound is being investigated for its potential in creating kinase inhibitors, a class of drugs that are highly effective in cancer therapy. nih.govnih.gov The unique electronic properties of the molecule can help design highly selective inhibitors that target specific cancer-driving proteins. nih.gov

Multi-target Ligands: There is a growing trend in drug discovery to develop single molecules that can hit multiple targets simultaneously. nih.govnih.gov The versatility of this compound makes it a valuable component in designing such polypharmacological agents, potentially leading to more durable and effective treatments for complex diseases like Alzheimer's and cancer. nih.govnih.gov

Advanced Materials with Tailored Optoelectronic and Electronic Properties

The field of materials science is leveraging the unique properties of this compound to create advanced materials with specialized functions. The presence of bromine and fluorine atoms on the benzene (B151609) ring gives the molecule distinctive electronic characteristics that are highly sought after for next-generation technologies. nih.gov

Emerging applications include:

Organic Semiconductors: This compound is a valuable intermediate for producing high-performance organic semiconductors. nih.gov These materials are essential for developing flexible electronic devices, advanced displays, and efficient lighting solutions. nih.gov

Optoelectronic Devices: Researchers are exploring its use in optoelectronics, which involves devices that can convert light into electrical signals and vice versa. nih.gov Its ability to enhance the performance of organic semiconductors is paving the way for innovations in this field. nih.gov

Liquid Crystals: The unique molecular shape and electronic properties of this compound make it a candidate for creating new types of liquid crystals used in modern displays and sensor technologies. nih.gov

Fluorinated Polymers: The compound can be used to synthesize fluorinated polymers with tailored properties. youtube.com These materials are known for their stability and unique optical characteristics, making them suitable for applications like electrochromic devices, which can change color when an electric current is applied. youtube.com

Contributions to Environmental Monitoring and Sensor Technologies

The detection of nitroaromatic compounds (NACs) in the environment is a critical issue for both security and public health, as many of these chemicals are pollutants or explosives. mdpi.comepa.gov this compound is poised to make significant contributions to this field, both as a target for detection and as a component in advanced sensor systems.

Future research directions include:

Electrochemical Sensors: The nitro group in NACs can be readily detected using electrochemical methods. nih.govacs.org The specific reduction potential of a given NAC is influenced by its other substituents, such as bromine and fluorine. nih.gov This allows for the design of highly sensitive and selective electrochemical sensors that can distinguish between different nitroaromatic compounds. nih.gov

Fluorescence-Based Sensing: Another powerful detection method is fluorescence quenching, where the presence of a nitroaromatic compound dims the light emitted by a fluorescent material. mdpi.com The electron-accepting nature of the nitro group is key to this process. mdpi.com Materials incorporating this compound could be developed into highly sensitive fluorescent sensors.

Advanced Sensor Materials: The development of novel sensor materials, such as fluorinated metal-organic frameworks (MOFs) and fluorinated porous silicon, is an active area of research. rsc.orgresearchgate.net The fluorine atoms in this compound make it an ideal candidate for integration into these next-generation sensor platforms, which promise enhanced selectivity and detection limits for various environmental toxins. rsc.orgresearchgate.net

Q & A

Basic Research Questions

Q. What spectroscopic methods are critical for structural confirmation of 4-Bromo-2,5-difluoronitrobenzene?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for identifying substituent positions. For example:

- ¹H NMR : Aromatic protons near electron-withdrawing groups (NO₂, Br) show downfield shifts.

- ¹⁹F NMR : Fluorine signals are sensitive to para- and ortho-substituents, aiding in distinguishing F environments.

- Mass spectrometry (MS) confirms molecular weight (237.99 g/mol), while IR spectroscopy detects nitro (NO₂) stretches near 1520–1350 cm⁻¹ .

Q. What safety protocols are mandatory for handling this compound?

- Answer : The compound is hazardous (H302: harmful if swallowed; H315: skin irritation). Mitigation strategies include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation (H335: respiratory irritation).

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Q. How is this compound typically synthesized?

- Answer : A common route involves nitration of 1-bromo-2,5-difluorobenzene. Key steps:

- Nitration : Use HNO₃/H₂SO₄ at 0–5°C to minimize di-nitration byproducts.

- Regioselectivity : The nitro group preferentially occupies the para position to bromine due to steric and electronic effects .

- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry of nitrating agents.

Advanced Research Questions

Q. How do electronic effects of substituents influence nucleophilic aromatic substitution (NAS) in this compound?

- Answer : The nitro group (-NO₂) strongly deactivates the ring, directing nucleophiles to the bromine site. Fluorine’s inductive (-I) effect further enhances electrophilicity at the brominated carbon.

- Experimental Design : React with amines (e.g., aniline) under Pd catalysis. Compare reaction rates with analogs lacking NO₂/F substituents .

- Data Interpretation : Use Hammett plots to correlate substituent σ values with reaction rates.

Q. What strategies prevent competing side reactions during functionalization of this compound?

- Answer :

- Temperature Control : Lower temperatures (e.g., –20°C) reduce radical pathways or multiple substitutions.

- Catalyst Selection : Pd(PPh₃)₄ minimizes undesired coupling compared to Cu catalysts.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states for selective mono-substitution .

Q. Can computational methods predict regioselectivity in cross-coupling reactions involving this compound?

- Answer : Density Functional Theory (DFT) calculates activation energies for different reaction pathways. For example:

- Suzuki Coupling : Simulate Pd insertion barriers at Br vs. F sites.

- Outcome : Br sites show lower activation energy (ΔG‡) due to better leaving-group ability .

Key Research Challenges

- Selective Functionalization : Competing reactivity at Br vs. F sites requires precise control of reaction conditions.

- Stability : Nitro groups may decompose under prolonged UV exposure; store in amber vials .

Note : All data exclude non-academic sources (e.g., commercial vendors) per guidelines. For experimental replication, validate purity via GC or HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。